1-(4-Chlorophenyl)-3-(1-piperidinyl)-1-propanone hydrochloride

Vue d'ensemble

Description

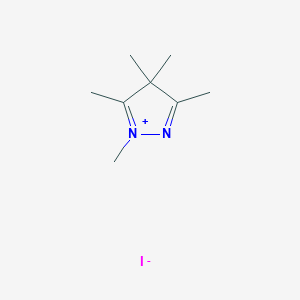

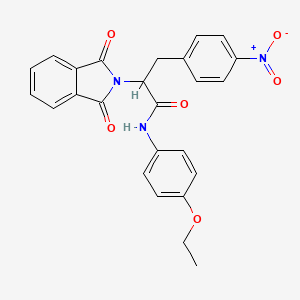

1-(4-Chlorophenyl)-3-(1-piperidinyl)-1-propanone hydrochloride, also known as CPP, is a chemical compound that has been widely used in scientific research. This compound is a ketone derivative of cathinone and belongs to the class of psychoactive substances known as designer drugs. CPP is a potent stimulant that has been found to have a similar structure to other drugs such as amphetamines and cocaine.

Applications De Recherche Scientifique

Subheading

Crystal Polymorphism in Anaesthetic DrugsResearchers conducted a thorough solid-state characterization of two local anaesthetic drugs, closely related to 1-(4-Chlorophenyl)-3-(1-piperidinyl)-1-propanone hydrochloride. They employed various methods like thermal analysis, spectroscopy, and X-ray diffractometry. The study revealed the formation, stability, and crystalline forms of these compounds, providing insights into their physical properties and potential applications in medical formulations (Schmidt, 2005).

Cytotoxic and Anticonvulsant Properties of Aryloxyaryl Mannich Bases

Subheading

Anticancer and Anticonvulsant ActivitiesA series of compounds, including 1-(4-aryloxyphenyl)-3-diethylamino-1-propanone hydrochlorides, were synthesized and tested for cytotoxic properties against various cancer cell lines. These compounds also demonstrated anticonvulsant properties in animal models, suggesting potential therapeutic applications in treating cancer and seizure disorders (Vashishtha et al., 2004).

Novel Cytotoxic and Anticancer Agents

Subheading

New Classes of Cytotoxic AgentsResearchers developed a new class of cytotoxic agents, including 1-aryl-3-diethylamino-1-propanone hydrochlorides. These compounds were found to be significantly cytotoxic toward various cancer cell lines, indicating their potential as anticancer agents. The study provided valuable insights into the structural features influencing their potency (Dimmock et al., 1998).

Synthesis and Bioactivity of 1-Aryl-3-(2-hydroxyethylthio)-1-propanones

Subheading

Cytotoxicity and Enzyme InhibitionA group of 1-aryl-3-piperidine-4-yl-1-propanone hydrochlorides was synthesized and evaluated for cytotoxicity and carbonic anhydrase inhibitory activities. One derivative showed effective cytotoxicity and induced apoptosis in specific cell lines, marking a step forward in drug development for targeting cancer cells (Unluer et al., 2016).

Synthesis and Evaluation of Potent Cytotoxic Agents

Subheading

Potential Potent Cytotoxic AgentsResearchers synthesized 1-Aryl-3-phenethylamino-1-propanone

hydrochlorides with the aim of creating potential potent cytotoxic agents. This study contributed to understanding the optimal reaction conditions for synthesizing compounds with similar chemical structures, a key step in drug development for targeting various diseases, particularly cancer (Mete, Gul, & Kazaz, 2007).

Cognitive Enhancement via 5-HT4 Receptor Agonists

Subheading

Cognitive Performance and 5-HT4 ReceptorsA study explored the cognitive effects of two 5-HT4 receptor agonists in a rat model. One of the compounds, being a hydrophobic agonist, effectively reversed cognitive deficits induced by atropine, highlighting the potential role of 5-HT4 receptors in enhancing cognitive performance. This finding has implications for developing treatments for cognitive disorders (Fontana et al., 1997).

Identification and Derivatization of Selected Cathinones

Subheading

Spectroscopic Studies on CathinonesThis research identified novel hydrochloride salts of cathinones and examined their properties through various spectroscopic methods. The study provides a foundation for identifying and understanding the structure and behavior of similar compounds (Nycz et al., 2016).

Haloperidol Exposure in Children

Subheading

Monitoring Drug ExposureA study developed a method for monitoring Haloperidol, a drug related to 1-(4-Chlorophenyl)-3-(1-piperidinyl)-1-propanone hydrochloride, in various body fluids and hair of children. This research is crucial for understanding drug distribution and metabolism in pediatric cases of drug exposure or intoxication (Favretto et al., 2013).

Learning and Memory Modulation by 5-HT4 Receptors

Subheading

5-HT4 Receptors in Cognitive ProcessesAnother study investigated the effects of 5-HT4 receptor agonists on learning and memory in an associative task. The results suggested the significant role of these receptors in cognitive functions, indicating the potential of receptor-targeted therapies for cognitive impairments (Marchetti et al., 2000).

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO.ClH/c15-13-6-4-12(5-7-13)14(17)8-11-16-9-2-1-3-10-16;/h4-7H,1-3,8-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIHSXEWCSJYSTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(=O)C2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40200507 | |

| Record name | 1-Propanone, 1-(4-chlorophenyl)-3-(1-piperidinyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5250-05-5 | |

| Record name | 1-Propanone, 1-(4-chlorophenyl)-3-(1-piperidinyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005250055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanone, 1-(4-chlorophenyl)-3-(1-piperidinyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-CHLOROPHENYL)-3-(1-PIPERIDINYL)-1-PROPANONE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethyl-3-phenyl-3a,3b,4,5,6,7,8,9,10,11,11a,11b-dodecahydrophenanthro[9,10-c]furan-1-one](/img/structure/B1656299.png)

![2-[4-(4-Butyl-phenyl)-thiazol-2-yl]-3-furan-2-yl-acrylonitrile](/img/structure/B1656301.png)

![[4-[(E)-2-acetamido-3-(butan-2-ylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate](/img/structure/B1656308.png)

![[4-[(Z)-2-benzamido-3-(4-bromoanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate](/img/structure/B1656309.png)

![N-[3-chloro-4-(2,3-dichlorophenoxy)phenyl]acetamide](/img/structure/B1656312.png)

![1-[(2,2-Dichlorocyclopropyl)methyl]-4-methoxybenzene](/img/structure/B1656317.png)